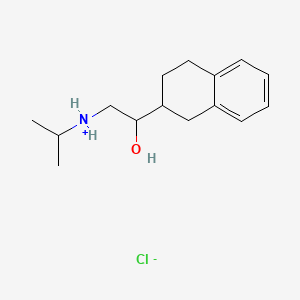
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a naphthalene ring system and an isopropylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naphthalene Ring System: This can be achieved through various organic reactions, such as Friedel-Crafts alkylation.
Introduction of the Isopropylamino Group: This step often involves reductive amination, where an aldehyde or ketone intermediate reacts with isopropylamine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Controlled Temperature and Pressure: To maintain the integrity of the compound.
Use of Catalysts: To accelerate the reaction rates.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes, while reduction could produce tetrahydronaphthalenes.
Aplicaciones Científicas De Investigación
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenemethanol: Lacks the isopropylamino group, leading to different chemical properties.
1,2,3,4-Tetrahydronaphthalene: A simpler structure without the methanol and isopropylamino groups.
Isopropylamine: A basic amine without the naphthalene ring system.
Uniqueness
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride is unique due to its combination of a naphthalene ring system and an isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
14434-31-2 |
|---|---|
Fórmula molecular |
C15H24ClNO |
Peso molecular |
269.81 g/mol |
Nombre IUPAC |
[2-hydroxy-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14;/h3-6,11,14-17H,7-10H2,1-2H3;1H |
Clave InChI |
JWAPCLSDXWURHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH2+]CC(C1CCC2=CC=CC=C2C1)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


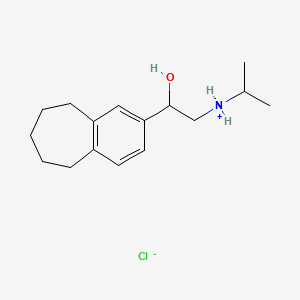
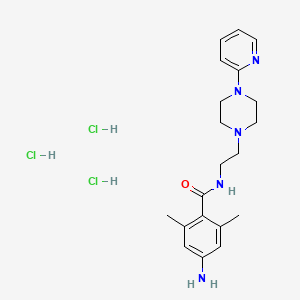


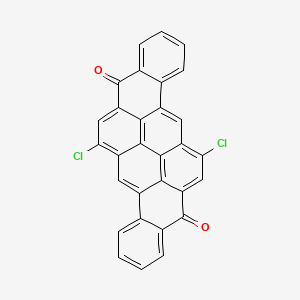


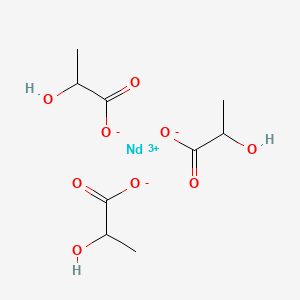

![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)



![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)
